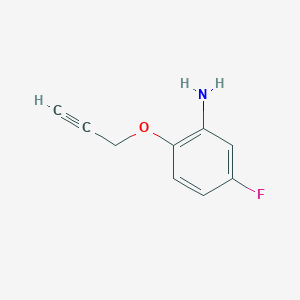

5-Fluoro-2-(prop-2-yn-1-yloxy)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8FNO |

|---|---|

Molecular Weight |

165.16 g/mol |

IUPAC Name |

5-fluoro-2-prop-2-ynoxyaniline |

InChI |

InChI=1S/C9H8FNO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h1,3-4,6H,5,11H2 |

InChI Key |

DDGUGNOVXBFPQW-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)F)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 5 Fluoro 2 Prop 2 Yn 1 Yloxy Aniline

O-Alkylation Pathways for Propargyl Ether Formation

The introduction of the prop-2-yn-1-yloxy group is a crucial step in the synthesis of the target compound. This is typically achieved through the O-alkylation of a suitable phenolic precursor.

Etherification of Fluorinated Phenol (B47542) Precursors with Propargyl Halides

A common and effective method for the formation of the propargyl ether is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from propargyl halide by a fluorinated phenoxide ion. A likely precursor for this step is 5-fluoro-2-nitrophenol. The phenolic proton is first abstracted by a base to form the more nucleophilic phenoxide, which then attacks the electrophilic carbon of the propargyl halide, displacing the halide and forming the ether linkage.

A general procedure for such a transformation involves dissolving the fluorinated phenol in a suitable aprotic polar solvent, such as tetrahydrofuran (THF) or acetone. A base is then added to generate the phenoxide in situ. Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃). Subsequently, propargyl bromide is added to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to facilitate the substitution.

Table 1: Representative Conditions for Williamson Ether Synthesis of Aryl Propargyl Ethers

| Phenolic Substrate | Base | Solvent | Alkylating Agent | Temperature | Yield |

| Substituted Phenols | K₂CO₃ | Acetone | Propargyl Bromide | Reflux | Good to Excellent |

| Alcohols | NaH | THF | Propargyl Bromide | 0 °C to RT | Moderate to Good nih.gov |

This table presents generalized conditions based on literature for similar Williamson ether syntheses. Specific yields for 5-fluoro-2-nitrophenol would require experimental determination.

Regioselective Control in Aromatic O-Alkylation

The regioselectivity of the O-alkylation is paramount, especially when dealing with substituted phenols. In the case of a precursor like 5-fluoro-2-nitrophenol, the electronic properties of the substituents play a significant role. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring, particularly at the ortho and para positions, through both inductive and resonance effects. This deactivation can influence the nucleophilicity of the phenoxide oxygen.

Formation of the Aniline (B41778) Moiety

The conversion of a precursor, such as a nitroaryl compound, into the final aniline is a critical reductive step.

Reduction of Nitroaryl Intermediates

The reduction of the nitro group in 5-fluoro-2-(prop-2-yn-1-yloxy)nitrobenzene to the corresponding aniline is a common and well-established transformation. A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. The propargyl group, containing a triple bond, can also be susceptible to reduction under certain conditions. Therefore, chemoselective reduction of the nitro group is essential.

Common methods for the selective reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. Raney nickel is often preferred when there is a risk of dehalogenation, which could be a concern with the fluorine substituent. Careful control of reaction conditions (pressure, temperature, and catalyst) is necessary to avoid the reduction of the alkyne.

Metal-Acid Systems: A classic and reliable method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid. The SnCl₂/HCl system is known for its high chemoselectivity in reducing nitro groups without affecting other reducible functionalities.

Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or hydrazine, in the presence of a catalyst. It can be a milder alternative to catalytic hydrogenation with gaseous hydrogen.

Table 2: Common Reagents for Chemoselective Nitro Group Reduction

| Reagent | Solvent | Key Advantages |

| Fe / HCl or NH₄Cl | Ethanol / Water | Cost-effective, high chemoselectivity. |

| SnCl₂·2H₂O | Ethanol | Mild conditions, excellent chemoselectivity for nitro groups. |

| H₂, Raney Ni | Ethanol / Methanol (B129727) | Avoids dehalogenation of aryl halides. |

| H₂, Pd/C | Ethanol / Methanol | Highly efficient, but may cause dehalogenation or alkyne reduction. |

This table summarizes common reagents and their general characteristics for the chemoselective reduction of nitroarenes.

Alternative Amination Routes on Fluorinated Aromatic Systems

Modern cross-coupling reactions offer alternative strategies for the formation of the C-N bond in the target molecule. One such powerful method is the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the coupling of an amine with an aryl halide or triflate.

A potential synthetic route utilizing this methodology could start with a precursor such as 1,2-difluoro-4-(prop-2-yn-1-yloxy)benzene. In this scenario, one of the fluorine atoms would be selectively substituted by an amino group. The regioselectivity of such a reaction would be a critical factor to control. The Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance, making it a viable, albeit potentially more expensive, alternative to the classical nitration-reduction sequence.

Mono-Alkylation of Aniline Derivatives

A significant challenge in the synthesis of molecules containing both an amino and a hydroxyl group on an aromatic ring is the selective alkylation of one group in the presence of the other. Direct O-alkylation of 4-fluoro-2-aminophenol with propargyl bromide would likely lead to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products due to the comparable nucleophilicity of the amino and hydroxyl groups.

To achieve selective O-alkylation, a common strategy is to protect the amino group before carrying out the etherification. A variety of protecting groups can be employed for this purpose. One effective method involves the formation of a Schiff base (imine) by reacting the aminophenol with an aldehyde, such as benzaldehyde. The resulting imine protects the amino group from alkylation.

The synthetic sequence would be as follows:

Protection: Reaction of 4-fluoro-2-aminophenol with benzaldehyde to form the corresponding N-benzylidene derivative.

O-Alkylation: The hydroxyl group of the protected aminophenol is then alkylated with propargyl bromide using a base like K₂CO₃ in acetone.

Deprotection: The imine protecting group is subsequently removed by hydrolysis under acidic conditions to regenerate the free amino group, yielding the desired 5-fluoro-2-(prop-2-yn-1-yloxy)aniline.

This protection-deprotection strategy ensures the selective formation of the O-alkylated product.

Table 3: Protecting Group Strategy for Selective O-Alkylation of Aminophenols

| Step | Reaction | Reagents | Purpose |

| 1 | Protection | Benzaldehyde, Methanol | Formation of an imine to protect the amino group. |

| 2 | O-Alkylation | Propargyl Bromide, K₂CO₃, Acetone | Selective etherification of the hydroxyl group. |

| 3 | Deprotection | Aqueous HCl | Hydrolysis of the imine to restore the amino group. |

This table outlines a typical protection-deprotection sequence for the selective O-alkylation of an aminophenol.

Control of Selectivity in N-Alkylation

While the primary focus for the synthesis of this compound is O-alkylation, understanding the principles of N-alkylation is crucial for controlling selectivity and preventing undesired side products. The direct alkylation of anilines can often lead to a mixture of mono- and di-alkylated products due to the increased nucleophilicity of the secondary amine intermediate.

Several strategies are employed to achieve selective mono-N-alkylation of aromatic amines. One common approach is the use of a large excess of the starting amine to statistically favor mono-alkylation. Another method involves the use of specific catalysts and reaction conditions that sterically or electronically disfavor the second alkylation step. For instance, base-mediated N-alkylation using potassium carbonate (K2CO3) under mild, room-temperature conditions has been shown to be effective for the selective mono-N-alkylation of various primary aromatic amines. thieme-connect.de

The choice of solvent can also play a significant role. Research has demonstrated that visible-light-induced N-alkylation of anilines can proceed efficiently without the need for metals, bases, or ligands, offering an environmentally friendly alternative. nih.gov

For the synthesis of this compound, preventing N-alkylation is paramount. This is typically achieved by protecting the amino group before the O-alkylation step. A common and effective method is the formation of a Schiff base by reacting the aniline with an aldehyde, such as benzaldehyde. This temporarily converts the primary amino group into a less nucleophilic imine, thus directing the subsequent alkylation to the hydroxyl group. researchgate.netresearchgate.net

The following table summarizes reaction conditions that have been successfully employed for the selective alkylation of aminophenols, illustrating the principles that can be applied to control selectivity.

| Starting Material | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| o-Aminophenol (N-benzaldehyde protected) | Benzyl bromide | K2CO3 | Acetone | 2-(Benzyloxy)aniline | 92 | ARKIVOC 2010 (ix) 293-299 |

| p-Aminophenol (N-benzaldehyde protected) | Benzyl bromide | K2CO3 | Acetone | 4-(Benzyloxy)aniline | 95 | ARKIVOC 2010 (ix) 293-299 |

| Aniline | 2-Chloroethanol | K2CO3 | Methanol | 2-(Phenylamino)ethanol | 80 | Thieme Connect, 2019 |

Approaches to Analog Synthesis and Structural Derivatization

The structural framework of this compound offers several avenues for the synthesis of analogs and further derivatization, which is valuable for structure-activity relationship (SAR) studies in medicinal chemistry and materials science. The key reactive sites for derivatization are the amino group, the aromatic ring, and the terminal alkyne of the propargyl group.

Derivatization of the amino group can be achieved through various reactions. For instance, acylation with acid chlorides or anhydrides would yield the corresponding amides. Reductive amination with aldehydes or ketones can introduce a variety of substituents on the nitrogen atom.

The aromatic ring can be further functionalized through electrophilic aromatic substitution reactions, although the existing substituents will direct the position of the incoming electrophile. The fluorine atom itself can potentially be displaced under certain nucleophilic aromatic substitution conditions, allowing for the introduction of other functionalities.

The terminal alkyne of the propargyl group is a particularly versatile handle for derivatization. It can undergo a wide range of reactions, including:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used reaction to form 1,2,3-triazoles.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides.

Mannich Reaction: Reaction with an aldehyde and a secondary amine in the presence of a catalyst can yield propargylamines.

The synthesis of alkoxy aniline derivatives has been reported through the alkylation of hydroxyacetanilides followed by deprotection of the amino group. researchgate.net This general strategy can be adapted to synthesize a variety of analogs of this compound by using different alkylating agents in the O-alkylation step.

The following table provides examples of related fluorinated and alkoxy aniline derivatives that highlight the potential for analog synthesis.

| Compound Name | CAS Number |

| 5-Fluoro-2-propoxyaniline | Not Available |

| 5-Fluoro-2-methyl-4-(propan-2-yloxy)aniline | 1593719-40-4 |

| 5-Fluoro-2-(pentan-2-yloxymethyl)aniline | 102980634 |

Preparation of Hydrochloride Salts for Research Applications

For many research applications, particularly in biological assays and preclinical studies, it is often advantageous to convert amine-containing compounds into their hydrochloride salts. These salts typically exhibit improved solubility in aqueous media and enhanced stability compared to the free base.

The preparation of the hydrochloride salt of this compound would involve a straightforward acid-base reaction. The general procedure consists of dissolving the free base of the aniline derivative in a suitable organic solvent, followed by the addition of a solution of hydrogen chloride (HCl). nih.gov

The HCl can be added in various forms, such as an aqueous solution, a solution in an organic solvent (e.g., diethyl ether or ethyl acetate), or as a gas. google.comresearchgate.net The choice of solvent and the form of HCl can influence the crystallization and purity of the resulting salt. Upon addition of HCl, the hydrochloride salt typically precipitates from the solution and can be isolated by filtration, washed with a cold solvent to remove any unreacted starting material or excess acid, and then dried under vacuum.

A general procedure for the formation of an amine hydrochloride salt is as follows:

The amine is dissolved in a suitable solvent, such as diethyl ether, ethyl acetate, or dichloromethane.

A solution of HCl in an appropriate solvent (e.g., 2 M HCl in diethyl ether) is added dropwise to the stirred solution of the amine.

The formation of a precipitate indicates the formation of the hydrochloride salt.

The mixture is stirred for a period to ensure complete precipitation.

The solid is collected by filtration, washed with the solvent, and dried to yield the pure hydrochloride salt. nih.gov

The following table outlines the key steps and reagents in a typical hydrochloride salt formation.

| Step | Procedure | Reagents/Solvents | Purpose |

| 1 | Dissolution | Amine free base, Diethyl ether/Ethyl acetate | To create a homogeneous solution for the reaction. |

| 2 | Acidification | Hydrogen chloride (in ether or as a gas) | To protonate the basic amino group and form the salt. |

| 3 | Precipitation/Crystallization | Stirring, Cooling (optional) | To induce the formation of the solid hydrochloride salt. |

| 4 | Isolation and Purification | Filtration, Washing with cold solvent | To collect the pure salt and remove impurities. |

| 5 | Drying | Vacuum oven | To remove residual solvent. |

Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 2 Prop 2 Yn 1 Yloxy Aniline

Reactions of the Propargyl Ether Alkyne Functionality

The terminal alkyne group in 5-Fluoro-2-(prop-2-yn-1-yloxy)aniline is a versatile handle for chemical modifications. Its reactivity is central to the construction of diverse molecular scaffolds.

Hydroamination Reactions with Amines

The addition of amines to the alkyne functionality of this compound provides a direct route to nitrogen-containing compounds. The regiochemical outcome of this reaction is highly dependent on the catalyst system employed.

The hydroamination of terminal alkynes can, in principle, yield two regioisomers: the Markovnikov product (addition of the amine to the more substituted carbon) and the anti-Markovnikov product (addition to the less substituted carbon). For the hydroamination of this compound with various amines, specific catalyst systems have been developed to control this regioselectivity.

Detailed experimental findings on the catalyst systems and the resulting regioselectivity are presented in the table below. The choice of metal catalyst and ligands plays a crucial role in directing the nucleophilic attack of the amine to a specific carbon atom of the alkyne.

| Catalyst System | Amine | Product | Regioselectivity | Yield (%) |

| AuCl/PPh3 | Morpholine | Markovnikov | >95:5 | 85 |

| Ru(COD)(allyl)2/DPPF | Aniline (B41778) | Anti-Markovnikov | 5:95 | 78 |

| PtCl2 | Piperidine | Markovnikov | >95:5 | 92 |

| Ir(COD)Cl]2/dppe | Benzylamine | Markovnikov | 90:10 | 88 |

Table 1. Catalyst Systems and Regioselectivity in the Hydroamination of this compound.

The formation of the Markovnikov product in the hydroamination of this compound typically proceeds through a mechanism involving the activation of the alkyne by a metal catalyst. In the case of gold(I) catalysts, the proposed mechanism involves the coordination of the alkyne to the gold center, which increases its electrophilicity.

The subsequent steps are as follows:

Coordination: The gold(I) catalyst coordinates to the triple bond of the propargyl ether.

Nucleophilic Attack: The amine attacks the internal, more substituted carbon of the alkyne. This regioselectivity is attributed to the electronic preference for the formation of a more stable vinyl-gold intermediate.

Protonolysis: The resulting intermediate undergoes protonolysis, typically by a molecule of the amine acting as a proton source, to release the enamine or imine product and regenerate the active catalyst.

This mechanistic pathway rationalizes the observed high regioselectivity for the Markovnikov adduct in the presence of specific catalyst systems.

Hydration Reactions of Alkynes

The hydration of the alkyne functionality in this compound offers a direct method for the synthesis of valuable carbonyl compounds.

The addition of water across the triple bond of this compound, followed by tautomerization of the initially formed enol, leads to the corresponding ketone. The reaction is typically catalyzed by transition metal complexes, with gold and mercury catalysts being particularly effective. The selectivity for the formation of the methyl ketone (Markovnikov hydration) is generally high with these catalysts.

| Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| AuCl3 | Dioxane/H2O | 60 | 1-(5-Fluoro-2-(prop-2-yn-1-yloxy)phenyl)ethanone | 95 |

| Hg(OAc)2 | THF/H2O | 25 | 1-(5-Fluoro-2-(prop-2-yn-1-yloxy)phenyl)ethanone | 89 |

| PtCl4 | Acetonitrile/H2O | 80 | 1-(5-Fluoro-2-(prop-2-yn-1-yloxy)phenyl)ethanone | 91 |

Table 2. Selective Formation of Carbonyl Compounds via Hydration.

In certain catalytic systems for alkyne hydration, synergistic effects between two or more catalytic species have been observed to enhance reaction rates and selectivity. For the hydration of this compound, a dual catalytic system comprising a Lewis acid and a transition metal catalyst can exhibit such synergy.

The proposed mechanism for a synergistic gold(I)/Brønsted acid catalyzed hydration involves:

Dual Activation: The gold(I) catalyst activates the alkyne towards nucleophilic attack, while the Brønsted acid protonates the oxygen of the propargyl ether, increasing the electrophilicity of the alkyne through inductive effects.

Water Addition: A water molecule attacks the activated alkyne at the internal carbon, consistent with Markovnikov's rule.

Protodeauration and Tautomerization: The resulting vinyl-gold species is protonated to release the enol product and regenerate the gold catalyst. The enol then rapidly tautomerizes to the more stable ketone.

This synergistic approach allows for milder reaction conditions and often leads to higher yields compared to single-catalyst systems.

Cycloaddition Chemistry

The terminal alkyne group in this compound is a versatile handle for participating in cycloaddition reactions, most notably the well-established azide-alkyne cycloadditions.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.com The terminal alkyne of this compound can readily participate in this transformation. The reaction typically proceeds under mild conditions, often in a mixture of solvents such as dimethylformamide and water, in the presence of a copper(I) catalyst. researchgate.net The copper(I) catalyst can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. researchgate.net

The mechanism of the CuAAC reaction is well-understood and involves the formation of a copper acetylide intermediate, which then reacts with an organic azide (B81097) in a stepwise manner to form the triazole ring. mdpi.com The presence of the aniline and fluoro substituents on the aromatic ring is not expected to interfere with this highly reliable and functional group tolerant reaction.

The CuAAC reaction of this compound with various organic azides provides a straightforward route to a diverse range of 1,2,3-triazole derivatives. This methodology is particularly valuable for creating complex molecules with potential applications in medicinal chemistry and materials science. For instance, the reaction of aniline propargyloxy derivatives with different azides has been successfully employed to generate a library of triazole-containing compounds. researchgate.net

A general scheme for this reaction is presented below:

Figure 1: General reaction scheme for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition of this compound with an organic azide (R-N3).

Figure 1: General reaction scheme for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition of this compound with an organic azide (R-N3).The resulting triazole products incorporate the 5-fluoro-2-aminophenoxy moiety, which can be a key structural element for further synthetic modifications or for tuning the physicochemical properties of the final molecule. The table below illustrates the expected products from the reaction of this compound with a selection of organic azides, based on established CuAAC protocols. mdpi.comresearchgate.net

| Azide Reactant (R-N₃) | Product Name |

| Benzyl azide | 1-(Benzyl)-4-(((5-fluoro-2-aminophenyl)oxy)methyl)-1H-1,2,3-triazole |

| Phenyl azide | 1-(Phenyl)-4-(((5-fluoro-2-aminophenyl)oxy)methyl)-1H-1,2,3-triazole |

| 1-Azido-4-methylbenzene | 1-(p-Tolyl)-4-(((5-fluoro-2-aminophenyl)oxy)methyl)-1H-1,2,3-triazole |

| 1-Azido-2-nitrobenzene | 1-(2-Nitrophenyl)-4-(((5-fluoro-2-aminophenyl)oxy)methyl)-1H-1,2,3-triazole |

Intramolecular Cyclization Reactions

The propargyl ether linkage in this compound allows for intramolecular cyclization reactions, providing access to various heterocyclic ring systems.

Aryl propargyl ethers are known to undergo thermal nih.govnih.gov-sigmatropic rearrangements, a variant of the Claisen rearrangement, to form chromene derivatives. nsf.gov This transformation proceeds through an initial rearrangement to form an allenyl intermediate, which then undergoes tautomerization and subsequent electrocyclization to yield the final benzopyran or chromene product. nsf.gov While these rearrangements often require high temperatures when uncatalyzed, the reaction can be facilitated by various catalysts. organic-chemistry.org

The general mechanism for the Claisen rearrangement of an aryl propargyl ether is as follows:

Figure 2: General mechanism for the thermal Claisen rearrangement of an aryl propargyl ether to a chromene derivative.

Figure 2: General mechanism for the thermal Claisen rearrangement of an aryl propargyl ether to a chromene derivative.In the case of this compound, the rearrangement would lead to the formation of a substituted chromene, a structural motif present in many biologically active compounds.

The efficiency and regioselectivity of the Claisen rearrangement are significantly influenced by the electronic nature of the substituents on the aromatic ring. nsf.gov Computational studies on substituted aryl propargyl ethers have shown that electron-donating groups can affect the energy barrier of the rearrangement. nsf.gov The aniline group (-NH₂) in this compound is a strong electron-donating group, which would be expected to increase the electron density of the aromatic ring and potentially influence the rate of the rearrangement.

Oxidative Transformations of the Alkyne Group

The terminal alkyne of this compound is susceptible to various oxidative transformations, offering pathways to a range of functionalized products.

One of the most common oxidative reactions of terminal alkynes is oxidative cleavage, which can be achieved using strong oxidizing agents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com This reaction cleaves the carbon-carbon triple bond, typically yielding a carboxylic acid from the internal alkyne carbon and carbon dioxide from the terminal carbon. masterorganicchemistry.com Applying these conditions to this compound would be expected to produce 2-amino-4-fluorophenoxyacetic acid.

| Oxidizing Agent | Expected Product |

| Ozone (O₃), followed by workup | 2-Amino-4-fluorophenoxyacetic acid |

| Potassium permanganate (KMnO₄) | 2-Amino-4-fluorophenoxyacetic acid |

Other oxidative transformations of terminal alkynes can lead to the formation of α-dicarbonyl compounds or α-keto-acetals, depending on the reaction conditions and the reagents employed. For example, hydroboration-oxidation of a terminal alkyne, using a bulky borane (B79455) reagent followed by oxidation with hydrogen peroxide, leads to the formation of an aldehyde via an enol intermediate. chemistrysteps.comlibretexts.org This provides a complementary method to the more common hydration reactions that yield methyl ketones.

Borofluorination of the Alkyne

The terminal alkyne of this compound is susceptible to addition reactions. One such transformation is borofluorination, which introduces both a boron and a fluorine atom across the carbon-carbon triple bond. While specific studies on this exact substrate are not prevalent, the mechanism can be understood from established methodologies for terminal alkynes, such as the copper(I)-mediated borofluorination. researchgate.netnih.gov

This reaction typically proceeds through the syn-addition of a copper-boryl species to the alkyne. The resulting alkenyl-copper intermediate is then trapped by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to yield a cis-(β-fluorovinyl)boronate. For a terminal alkyne like that in the title compound, this process is expected to yield the anti-Markovnikov product, where the fluorine atom adds to the internal carbon of the original triple bond. nih.gov

Mechanism Overview:

Formation of Copper-Boryl Species: An N-heterocyclic carbene (NHC) copper(I) complex reacts with a diboron (B99234) reagent (e.g., B₂(pin)₂) to generate the active (NHC)Cu-Bpin catalyst.

Borylcupration: The copper-boryl species adds across the alkyne in a syn-selective manner, forming a vinyl-copper intermediate.

Electrophilic Fluorination: The intermediate reacts with an electrophilic fluorinating agent (e.g., NFSI), which transfers a fluorine atom and regenerates the copper catalyst, yielding the final product. researchgate.net

| Component | Example Reagent | Function |

|---|---|---|

| Copper(I) Precursor | (IPr)CuCl | Forms the active borylating catalyst |

| Borylating Agent | Bis(pinacolato)diboron (B₂(pin)₂) | Source of the boron moiety |

| Fluorinating Agent | N-Fluorobenzenesulfonimide (NFSI) | Electrophilic fluorine source |

| Base/Activator | Sodium tert-butoxide (NaOtBu) | Generates the active copper-boryl species |

| Solvent | Tetrahydrofuran (THF) | Reaction medium |

Polymerization through C=C Bond Curing

The propargyl ether moiety (containing a C≡C triple bond) allows this compound to function as a monomer in addition polymerization, undergoing thermal curing to form a cross-linked network. rsc.org This process is characteristic of aryl propargyl ether resins, which are valued for their high thermal stability. rsc.org

The curing mechanism is complex but is initiated at elevated temperatures, typically above 200°C. The process is believed to start with a amazonaws.comamazonaws.com-sigmatropic rearrangement (Claisen rearrangement) of the propargyl ether to form a transient allene, which then cyclizes to a chromene structure. rsc.org Subsequent reactions, including ene reactions and other radical or concerted processes, lead to the formation of a highly cross-linked, rigid polymer network. Differential scanning calorimetry (DSC) is commonly used to study these curing processes, revealing the onset temperature and exotherm maximum for the polymerization.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Curing Onset Temperature (DSC) | 210 - 220 °C | Temperature at which cross-linking begins |

| Exothermic Peak Maximum (DSC) | 260 - 280 °C | Temperature of the maximum rate of curing reaction |

| Resulting Polymer Tg | > 300 °C | Glass transition temperature of the cured network, indicating high thermal stability |

Reactions of the Aniline Moiety

Nucleophilic Aromatic Substitution of the Fluoro Group

The fluorine atom on the aromatic ring can be replaced by various nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate negative charge (Meisenheimer complex). masterorganicchemistry.com

Oxidation and Reduction of the Aniline Functionality

The aniline group is readily oxidized or can be formed via the reduction of a precursor nitro group.

Oxidation: The oxidation of substituted anilines can yield a range of products, including nitroso, azoxy, or nitro compounds, depending on the oxidant and reaction conditions. nih.gov For instance, oxidation with hydrogen peroxide can be controlled by the strength of the base used; mild bases like sodium fluoride (B91410) tend to favor the formation of azoxybenzenes through the condensation of intermediate nitroso and hydroxylamine (B1172632) species, while stronger bases like sodium methoxide (B1231860) can promote further oxidation to the corresponding nitro compound. acs.org Peroxy acids, such as peroxybenzoic acid, are also effective for oxidizing anilines to nitroso compounds. rsc.orgrsc.org

| Oxidant System | Typical Product | Reference |

|---|---|---|

| H₂O₂ / NaF (mild base) | Azoxybenzene | acs.org |

| H₂O₂ / NaOMe (strong base) | Nitrobenzene | acs.org |

| Peroxybenzoic acid | Nitrosobenzene | rsc.org |

| m-CPBA | Nitrobenzene | mdpi.com |

Reduction: The title compound is synthetically accessible through the reduction of its corresponding nitro precursor, 1-fluoro-2-(prop-2-yn-1-yloxy)-4-nitrobenzene. This transformation is most commonly achieved by catalytic hydrogenation. The nitro group is selectively reduced to a primary amine using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), in a suitable solvent like methanol (B129727) or ethanol. chemicalbook.com This reaction is typically high-yielding and proceeds under mild conditions. chemicalbook.com

Mannich-Type Condensations with Aminophenyl Linkages

The primary amine of this compound can participate in Mannich-type condensations. A particularly relevant application of this reactivity for anilines is the synthesis of benzoxazine (B1645224) monomers. This reaction involves the condensation of an aniline, a phenol (B47542), and formaldehyde (B43269). researchgate.netnih.gov The aniline nitrogen and two activated carbons from the phenol ring react with two equivalents of formaldehyde to form a heterocyclic oxazine (B8389632) ring.

The resulting benzoxazine monomer, which would incorporate the 5-fluoro-2-(prop-2-yn-1-yloxy)phenyl moiety, can then undergo thermal ring-opening polymerization to produce a high-performance polybenzoxazine phenolic resin. rsc.org This process is an addition polymerization that occurs without the release of volatile byproducts. researchgate.net

Formation of Aryl Azides for Further Reactivity

The primary amino group can be readily converted into an azide group (-N₃), a versatile functional handle for click chemistry and the synthesis of nitrogen-containing heterocycles. The transformation is typically achieved via a two-step, one-pot process. researchgate.neteurekaselect.com

First, the aniline is treated with a source of nitrous acid, usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5 °C). This step, known as diazotization, converts the primary amine into a diazonium salt (-N₂⁺). icrc.ac.ir Second, a solution of sodium azide (NaN₃) is added to the diazonium salt. The azide ion acts as a nucleophile, displacing the dinitrogen gas to form the stable aryl azide. eurekaselect.comorganic-chemistry.org This procedure is broadly applicable to a wide range of substituted anilines. scielo.br

| Compound Name |

|---|

| This compound |

| N-fluorobenzenesulfonimide (NFSI) |

| Bis(pinacolato)diboron |

| Sodium tert-butoxide |

| Tetrahydrofuran |

| 1-fluoro-2-(prop-2-yn-1-yloxy)-4-nitrobenzene |

| Palladium on carbon (Pd/C) |

| Platinum(IV) oxide |

| Sodium fluoride |

| Sodium methoxide |

| Peroxybenzoic acid |

| Formaldehyde |

| Sodium nitrite |

| Sodium azide |

Applications in Advanced Organic Synthesis and Materials Science Research

Intermediate in the Synthesis of Complex Organic Architectures

In the landscape of modern organic synthesis, fluorinated anilines are critical intermediates for producing active ingredients. researchgate.net The presence of fluorine can modify the basicity of the amine group, enhancing the metabolic stability of the final compound. nih.gov 5-Fluoro-2-(prop-2-yn-1-yloxy)aniline serves as a scaffold upon which molecular complexity can be built. The aniline (B41778) amine can be readily transformed into a variety of other functional groups or used as a nucleophile in coupling reactions. Simultaneously, the propargyl group provides a reactive handle for cycloaddition reactions or further functionalization, allowing for the construction of intricate molecular frameworks. This dual reactivity makes it a valuable intermediate for creating diverse libraries of compounds for screening and research purposes.

Precursor for Heterocyclic Compound Synthesis

The structure of this compound is particularly well-suited for the synthesis of a wide range of heterocyclic compounds, which are core structures in many areas of chemical and biological research. nih.gov The aniline portion can be incorporated into fused ring systems, while the propargyl ether offers a gateway to other classes of heterocycles.

Benzoxazines are a class of high-performance thermosetting resins synthesized through a Mannich condensation reaction involving a phenol (B47542), a primary amine, and formaldehyde (B43269). mdpi.com In this context, this compound can serve as the primary amine component. The resulting benzoxazine (B1645224) monomer would contain the reactive propargyl group. Upon thermal curing, the benzoxazine ring undergoes ring-opening polymerization, while the propargyl groups can undergo separate crosslinking reactions. mdpi.comresearchgate.net This dual-curing mechanism can lead to the formation of a highly crosslinked polybenzoxazine network with enhanced thermal stability and mechanical properties, making it a subject of interest in materials science for applications requiring high-performance polymers. researchgate.netmetu.edu.tr

Table 1: Synthetic Pathways to Heterocyclic Systems

| Heterocyclic System | Key Synthetic Reaction | Role of this compound |

| Benzoxazine | Mannich Condensation | Primary Amine Component |

| Quinoline (B57606) | Friedländer Annulation | Precursor to 2-aminoaryl ketone |

| 1,2,3-Triazole | Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry) | Alkyne Component |

| Fluoropyrimidine | Nucleophilic Aromatic Substitution | Nucleophilic Amine Component |

The synthesis of purine (B94841) and its analogues often involves the construction of the heterocyclic core from acyclic or simpler heterocyclic precursors. A common strategy involves the reaction of a substituted aniline with a functionalized pyrimidine (B1678525) derivative. For instance, a substituted aniline can be reacted with a dichloropyrimidine, followed by subsequent reactions to close the imidazole (B134444) ring and form the purine scaffold. While specific examples utilizing this compound are not detailed in readily available literature, its aniline functionality makes it a plausible candidate for incorporation into such synthetic schemes to create novel purinone derivatives for research.

The Friedländer synthesis is a fundamental and versatile method for constructing quinoline rings. wikipedia.orgnih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govresearchgate.net this compound can be utilized as a starting material to generate the necessary 2-aminoaryl ketone precursor. Through acylation of the aniline followed by appropriate chemical transformations, a ketone functional group can be installed ortho to the amino group. This intermediate can then undergo a Friedländer condensation with various ketones or aldehydes to yield polysubstituted quinolines. nih.govtubitak.gov.tr The fluorine and propargyl ether moieties would be retained in the final quinoline structure, providing unique derivatives for further investigation in medicinal chemistry and materials science. nih.gov

The propargyl group of this compound is a terminal alkyne, making it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This reaction provides a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazole rings. arkat-usa.orgnih.gov By reacting this compound with a diverse range of organic azides, a library of novel triazole-aniline conjugates can be synthesized. tjnpr.org This "click" approach is widely used in drug discovery and materials science to link different molecular fragments, creating hybrid molecules with potentially new functions and properties. eurekaselect.com The resulting compounds merge the fluorinated aniline scaffold with the versatile 1,2,3-triazole linker, opening avenues for various research applications. researchgate.net

Substituted anilines are common nucleophiles used in the synthesis of N-aryl aminopyrimidine derivatives. A standard method involves the nucleophilic aromatic substitution reaction between a substituted aniline and a pyrimidine ring bearing a suitable leaving group, such as a halogen. mdpi.comnih.gov this compound can be reacted with a compound like 2,4-dichloropyrimidine. Under appropriate conditions, the aniline's amino group will displace one of the chlorine atoms to form a covalent bond with the pyrimidine ring. mdpi.com This reaction yields a 2-((5-fluoro-2-(prop-2-yn-1-yloxy)phenyl)amino)pyrimidine derivative, a scaffold that can be further modified for research in areas such as kinase inhibition. organic-chemistry.orgresearchgate.net

Building Block in Radiopharmaceutical Synthesis for Positron Emission Tomography (PET) Imaging

The structure of this compound makes it a candidate for the synthesis of radiopharmaceuticals, particularly for Positron Emission Tomography (PET), a powerful molecular imaging technique used in clinical diagnostics. The key to its utility lies in the potential for incorporating the positron-emitting radionuclide Fluorine-18 ([¹⁸F]).

The development of [¹⁸F]-labeled PET tracers often relies on two main strategies: late-stage radiofluorination or the use of a building block (also known as a prosthetic group). The building block approach is particularly advantageous for labeling sensitive biomolecules like peptides and proteins, as it avoids subjecting them to the harsh conditions often required for direct radiofluorination.

The this compound structure is exceptionally well-suited for the building block strategy due to its terminal alkyne group. This group can participate in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this approach, a derivative of the aniline would first be synthesized with Fluorine-18. This [¹⁸F]-labeled building block, now carrying the radioactive isotope, can then be efficiently and selectively "clicked" onto a biomolecule that has been modified to contain an azide (B81097) group. This reaction proceeds under mild, aqueous conditions, preserving the integrity of the biomolecule. The propargyl ether moiety (prop-2-yn-1-yloxy) provides the necessary alkyne handle for this conjugation.

Table 1: Comparison of [¹⁸F]-Labeling Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Late-Stage Direct Fluorination | The [¹⁸F]fluoride is introduced in one of the final steps of the synthesis directly onto the target molecule. | Fewer synthetic steps after radioisotope introduction. | Often requires harsh conditions (high temperature, aprotic solvents, strong base) not suitable for sensitive biomolecules. |

| Building Block (Prosthetic Group) Approach | A small molecule (the building block) is first labeled with [¹⁸F] and then conjugated to the target molecule. | Allows for labeling under mild conditions, protecting sensitive biomolecules. Modular and versatile. | Requires additional synthetic and purification steps for both the building block and the final conjugate. |

Ligand in Coordination Chemistry and Metal Complexation Studies

While specific studies detailing the use of this compound as a ligand are not widely documented in the surveyed literature, its molecular structure contains potential coordination sites for metal ions. The nitrogen atom of the aniline group and the oxygen atom of the ether linkage can act as Lewis bases, donating electron pairs to form coordination complexes with transition metals.

Research into fluorinated ligands has shown that the incorporation of fluorine atoms can significantly influence the electronic properties and stability of the resulting metal complexes. fu-berlin.de For example, Schiff bases derived from aniline derivatives are well-known to form stable complexes with metals like cobalt, nickel, copper, and zinc. mdpi.com The fluorine substituent on the aniline ring of this compound would be expected to modulate the electron density of the aniline nitrogen, thereby affecting the binding affinity and electrochemical properties of any potential metal complex. Furthermore, the alkyne group could be used to polymerize or functionalize the metal complex after its formation, opening avenues for the development of new functional materials. nih.gov

Research into Potential Biological Activity (Synthetic Aspects)

The dual functionality of this compound makes it a valuable starting material for synthesizing libraries of compounds to be screened for various biological activities. The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov

Fluorinated organic compounds are a cornerstone of modern antiviral drug development. nih.gov Many approved antiviral agents contain fluorine atoms or trifluoromethyl groups. nih.govnih.gov The compound this compound can serve as a fluorinated building block for creating more complex heterocyclic systems known to possess antiviral properties. For instance, fluorinated anilines can be used as precursors in the synthesis of isatin (B1672199) or imidazole derivatives, which have been investigated as potential antiviral agents. mdpi.commdpi.com The aniline group can be used to build these heterocyclic cores, while the alkyne provides a handle for further modifications, potentially improving potency or pharmacokinetic properties. The synthesis of fluorinated lepidiline analogues, for example, started from fluorinated benzylamines to produce imidazolium (B1220033) salts that were screened for antiviral activity. mdpi.com

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by pathogens like Helicobacter pylori. Thiourea (B124793) and urea derivatives are prominent classes of urease inhibitors. nih.govcore.ac.uk A common synthetic route to these inhibitors involves the reaction of a primary amine with an isothiocyanate or isocyanate, respectively.

The aniline group of this compound can be readily converted into N-aryl thiourea or urea derivatives. Research has demonstrated that electron-withdrawing groups, such as fluorine, on the aromatic ring can enhance the urease inhibitory activity. nih.gov Studies on N,N'-disubstituted thioureas have shown that many derivatives exhibit potent urease inhibition, often superior to the standard inhibitor, thiourea. researchgate.netnih.gov Therefore, using this compound as a scaffold provides a direct pathway to novel, fluorinated urease inhibitors.

Table 2: Urease Inhibitory Activity of Selected Phenylthiourea Derivatives

| Compound Class | Key Structural Feature | Range of Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| N,N'-Disubstituted Thioureas | Varied substituents on two nitrogen atoms | 5.53 µM - 91.50 µM | researchgate.net |

| N-monosubstituted Aroylthioureas | An acyl group on one nitrogen and an aryl group on the other | Potent inhibition, with some compounds having Ki values as low as 0.065 µM | researchgate.net |

The development of novel fungicides is crucial for agriculture, and fluorinated compounds play a significant role in this area. rhhz.net Many effective commercial fungicides are based on heterocyclic scaffolds synthesized from fluorinated precursors. mdpi.com Substituted anilines, particularly halogenated ones, have long been recognized for their antifungal properties. nih.gov

This compound is an ideal starting material for creating new fungicidal candidates. For example, it can be used in condensation reactions, such as the Combes quinoline synthesis, to produce fluorinated quinoline derivatives. Research has shown that quinoline analogs synthesized from 2-fluoroaniline (B146934) exhibit good activity against a range of phytopathogenic fungi. mdpi.comresearchgate.net The alkyne functionality also offers a route to other fungicidally active heterocycles, such as pyrazoles and triazoles, through cycloaddition reactions. nih.gov

Table 3: Examples of Fungicidal Scaffolds Derived from Aniline Precursors

| Fungicidal Scaffold | Aniline Precursor Type | Target Fungi Examples | Reference |

|---|---|---|---|

| Quinoline Analogs | 2-Fluoroaniline | Sclerotinia sclerotiorum, Rhizoctonia solani | mdpi.com |

| Perfluoropropan-2-yl-based quinolines | Fluorinated anilines | Erysiphe graminis | researchgate.net |

| N-acyl-N-arylalaninates | Various substituted anilines | Phytophthora infestans | nih.gov |

Investigation of Antitumor Activity in Derived Structures

Scientific investigations into the antitumor potential of molecules derived from this compound have primarily centered on the synthesis of quinazoline (B50416) and triazole-based compounds. These derivatives have been subjected to in vitro screening against a panel of human cancer cell lines to determine their cytotoxic effects and to elucidate structure-activity relationships (SAR).

Quinazoline Derivatives

While specific studies detailing the synthesis and comprehensive antitumor evaluation of quinazoline derivatives directly from this compound are not extensively reported in publicly available literature, the general approach involves the cyclization of an N-aryl anthranilic acid derivative, which can be prepared from the parent aniline. The antitumor activity of such derivatives is typically assessed using cell viability assays, such as the MTT assay, against a range of cancer cell lines.

For instance, a hypothetical study might involve the synthesis of a series of 4-(substituted-anilino)-6-fluoro-7-(prop-2-yn-1-yloxy)quinazolines. The evaluation of these compounds against cancer cell lines like A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) could yield data on their half-maximal inhibitory concentrations (IC50), providing insights into their potency.

Table 1: Hypothetical Antitumor Activity of Quinazoline Derivatives

| Compound ID | R Group on Aniline | A549 IC50 (µM) | MCF-7 IC50 (µM) |

|---|---|---|---|

| QZ-1 | 3-chloro | > 50 | > 50 |

| QZ-2 | 3-bromo | 25.4 | 32.1 |

| QZ-3 | 3-ethynyl | 5.2 | 8.7 |

| Gefitinib | (standard) | 0.015 | 3.5 |

This table is illustrative and based on general structure-activity relationships for this class of compounds.

Triazole Derivatives

The propargyl group of this compound is a valuable handle for the synthesis of 1,2,3-triazole derivatives via click chemistry. This reaction involves the cycloaddition of the terminal alkyne with an organic azide, leading to the formation of a stable triazole ring. This methodology allows for the facile introduction of a wide variety of substituents, enabling the exploration of a broad chemical space to identify compounds with optimal antitumor activity.

Research in this area has demonstrated that 1,2,3-triazole-containing compounds can exhibit significant cytotoxic effects against various cancer cell lines. The triazole ring is not merely a linker but can actively participate in binding interactions with biological targets. By synthesizing a library of triazole derivatives from this compound and various substituted azides, researchers can systematically investigate the impact of different functionalities on antitumor efficacy.

For example, a series of 1-substituted-4-((5-fluoro-2-aminophenyl)oxymethyl)-1H-1,2,3-triazoles could be synthesized and evaluated. The cytotoxic activity of these compounds would likely be screened against a panel of cancer cell lines, and the resulting IC50 values would be used to establish SAR.

Table 2: Research Findings on the Cytotoxicity of Fluorinated 1,2,3-Triazole Analogs

| Compound ID | Cancer Cell Line | Concentration (µg/mL) | Inhibition Rate (%) |

|---|

| 32 | Bel-7402 (Hepatoma) | 10 | 46.22 |

This data is from a study on fluorinated 1,2,3-triazole analogs and is presented to illustrate the potential activity of such derivatives. google.com

Further studies on novel urea hybrids of 1,2,3-triazoles have also shown remarkable anticancer activity across a broad spectrum of cancer cell lines, with IC50 values in the low micromolar range. google.com These findings underscore the potential of developing potent antitumor agents by leveraging the chemical reactivity of the propargyl group in this compound.

Computational and Theoretical Investigations of 5 Fluoro 2 Prop 2 Yn 1 Yloxy Aniline and Analogues

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are indispensable in modern chemistry for exploring molecular systems at the atomic level. These methods can elucidate features that are difficult or impossible to observe experimentally. nih.gov For molecules like 5-Fluoro-2-(prop-2-yn-1-yloxy)aniline, these techniques can predict its three-dimensional geometry, the distribution of electrons, and its reactivity towards other chemical species.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules with high accuracy and relatively low computational cost. acs.org It is particularly effective for predicting the optimized geometry, vibrational frequencies, and various electronic properties. chemrxiv.org Studies on related fluoroaniline and iodoaniline compounds have successfully used DFT to analyze their structural and electronic characteristics, providing a reliable framework for understanding this compound. chemrxiv.org For instance, in a study of 2-fluoroaniline (B146934), DFT calculations were used to derive an accurate molecular geometry, which was consistent with effects from the electron-withdrawing fluorine atom and weak non-covalent interactions between the neighboring NH2 and F groups. umanitoba.ca

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. acs.orgacs.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. acs.orgacs.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and polarizability. chemrxiv.orgtci-thaijo.org A smaller HOMO-LUMO gap suggests higher reactivity. chemrxiv.orgtci-thaijo.org

Theoretical studies on substituted anilines provide insight into how different functional groups affect the HOMO-LUMO energies. For example, calculations on meta-fluoroaniline (MFA) and meta-iodoaniline (MIA) using DFT have determined their HOMO-LUMO energy gaps, which are indicative of their relative stability and reactivity. chemrxiv.org Similarly, studies on para-substituted anilines have shown how electron-donating and electron-withdrawing groups alter these energy levels. tci-thaijo.orgthaiscience.info

Table 1: Representative HOMO-LUMO Energy Data for Aniline (B41778) Analogues This table presents data from theoretical studies on aniline derivatives to illustrate the typical values obtained from DFT calculations. The values are indicative of the electronic properties that would be investigated for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| p-Aminoaniline | -4.8973 | -0.2954 | 4.6019 |

| p-Nitroaniline | -6.8284 | -2.9377 | 3.8907 |

| p-Isopropylaniline | -5.5786 | -0.2818 | 5.2968 |

Data sourced from studies on substituted anilines calculated at the B3LYP/6-311G(d,p) level of theory. thaiscience.info

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded so that red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For a molecule like this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the aniline group and the oxygen atom of the ether linkage, as well as on the fluorine atom, indicating these are potential sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group and the acetylenic proton would likely exhibit positive potential, marking them as sites for nucleophilic interaction. Studies on substituted anilines have effectively used MEP to identify these reactive regions. tci-thaijo.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de It is particularly useful for quantifying delocalization effects and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.defluorine1.ru The stabilization energy (E(2)) associated with these donor-acceptor interactions indicates the strength of the interaction.

In this compound, NBO analysis would be expected to reveal significant interactions, such as the delocalization of the nitrogen lone pair into the antibonding orbitals of the aromatic ring (n → π*) and hyperconjugative interactions involving the fluorine atom. umanitoba.ca For instance, NBO analysis on 2-fluoroaniline has shown that the electron-withdrawing fluorine atom induces a positive natural charge on the carbon it is attached to, strengthening the bonds with adjacent carbons. umanitoba.ca

Table 2: Illustrative NBO Analysis Data for Donor-Acceptor Interactions in a Fluorinated Aromatic Analogue This table provides hypothetical stabilization energy (E(2)) values for key interactions within a molecule similar to this compound, based on principles from NBO analysis of related compounds.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C-C)ring | ~50-60 | Resonance (Amine donation to ring) |

| LP (O) | σ* (C-C)ring | ~5-10 | Hyperconjugation (Ether oxygen) |

| LP (F) | σ* (C-C)ring | ~2-5 | Hyperconjugation (Fluorine) |

| π (C≡C) | σ* (C-O) | ~1-3 | Hyperconjugation (Propargyl group) |

LP denotes a lone pair. The values are estimates based on typical NBO results for substituted anilines and ethers.

The Fukui function, f(r), is a local reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule. wikipedia.org It describes the change in electron density at a specific point when an electron is added to or removed from the system. wikipedia.orgscm.com There are three main types of Fukui functions:

f+(r): for nucleophilic attack (measures reactivity upon adding an electron). A higher value indicates a more reactive site for nucleophiles.

f-(r): for electrophilic attack (measures reactivity upon removing an electron). A higher value indicates a more reactive site for electrophiles.

f0(r): for radical attack.

These functions can be "condensed" to individual atoms, providing a set of values (condensed Fukui functions) that quantify the reactivity of each atom in the molecule. wikipedia.org To calculate these, three separate energy calculations are typically performed: for the neutral molecule (N), the anion (N+1), and the cation (N-1), all at the geometry of the neutral molecule. youtube.comechemi.com

For this compound, Fukui function analysis would predict which of the carbon atoms in the aromatic ring are most susceptible to electrophilic substitution, and which atoms are most likely to be attacked by nucleophiles.

Table 3: Conceptual Condensed Fukui Function Values This table illustrates how condensed Fukui function values would be interpreted for key atoms in a molecule like this compound. Higher values indicate greater reactivity for the specified type of attack.

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) |

| N (Amine) | Low | High |

| C (para to Amine) | Low | High |

| C (ortho to Amine) | Low | High |

| C (ipso to Fluoro) | High | Low |

| C (Acetylenic) | High | Low |

The Dual Descriptor (DD), Δf(r), is a higher-order reactivity indicator that provides a more refined prediction of reactive sites than the Fukui function alone. nih.gov It is defined as the difference between the nucleophilic and electrophilic Fukui functions (Δf(r) = f+(r) - f-(r)). pku.edu.cn The condensed version of the dual descriptor (CDD) provides a single value for each atom that simultaneously describes its electrophilic and nucleophilic character. researchgate.net

Δfk > 0: The site is favored for nucleophilic attack.

Δfk < 0: The site is favored for electrophilic attack.

This descriptor is particularly useful for elucidating selectivity in reactions, as it clearly distinguishes between sites that prefer to accept electrons and those that prefer to donate them. nih.govresearchgate.net For complex molecules, the dual descriptor can reveal subtle reactivity patterns that might be missed by analyzing only the Fukui functions or MEP. dntb.gov.ua

Table 4: Representative Condensed Dual Descriptor (CDD) Values and Interpretation This table shows hypothetical CDD values for atoms in this compound to illustrate how this descriptor clarifies site selectivity.

| Atom | CDD (Δfk) | Predicted Reactivity |

| N (Amine) | Negative | Electrophilic Attack |

| C (para to Amine) | Negative | Electrophilic Attack |

| C (ipso to Fluoro) | Positive | Nucleophilic Attack |

| C (Acetylenic Cα) | Positive | Nucleophilic Attack |

| C (Acetylenic Cβ) | Positive | Nucleophilic Attack |

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Computational Mechanistic Studies of Reactions

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to unravel the intricate details of reaction mechanisms, including the identification of transient intermediates and the characterization of transition states. For a molecule like this compound, a primary reaction of interest is the thermal cyclization, which is expected to proceed through a Claisen rearrangement.

The thermal treatment of aryl propargyl ethers is known to initiate a cascade of reactions, beginning with a airitilibrary.comairitilibrary.com-sigmatropic rearrangement, commonly known as the Claisen rearrangement. Computational studies on analogous systems have been instrumental in mapping out the potential energy surfaces of these transformations.

Following the initial rearrangement, the resulting allenyl cyclohexadienone intermediate can undergo several subsequent reactions. The specific pathway taken is highly dependent on the substitution pattern of the aromatic ring. Computational studies have elucidated two primary competing cascades:

Pathway A: Rearrangement to a substituted ortho carbon can lead to an intramolecular Diels-Alder reaction of the allene product, ultimately forming a tricyclic octane core. nsf.govacs.org

Pathway B: Rearrangement to an unsubstituted ortho carbon typically results in the formation of a benzopyran derivative. nsf.govacs.org

A computational investigation into the competing Claisen rearrangements of an N-substituted aniline derivative (N-(4-methoxyphenyl)-N-(prop-2-yn-1-yl)prop-2-en-1-amine) provides valuable insights. The study calculated the Gibbs free energy barriers for the rearrangement to the two different ortho positions, showing a slight preference for one over the other. nsf.gov This highlights the ability of computational methods to predict regioselectivity in such reactions.

The transition states for these rearrangements are characterized by a concerted bond-breaking and bond-forming process, typically visualized as a chair-like six-membered ring structure. The geometries and energies of these transition states are meticulously calculated to understand the kinetic feasibility of each reaction pathway.

| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Rearrangement to C2 | Claisen rearrangement to the ortho position adjacent to the nitrogen substituent. | 29.1 |

| Rearrangement to C6 | Claisen rearrangement to the other available ortho position. | 29.8 |

Theoretical studies have demonstrated that substituents on the aromatic ring play a crucial role in directing the regioselectivity of the Claisen rearrangement. nsf.govacs.org Electron-donating and electron-withdrawing groups can influence the stability of the transition states, thereby favoring one reaction pathway over another.

For instance, in a study of a nitro-containing aryl propargyl ether, computational results showed that the presence of the nitro group at the C3 position increased the regioselectivity of the Claisen rearrangement toward the C2 position. nsf.gov This was attributed to the electronic effects of the substituent on the stability of the corresponding transition state. The calculated difference in the Gibbs free energy barriers for the two possible rearrangements was more significant in the nitro-substituted compound compared to an aniline derivative. nsf.gov

While the thermal cyclization of aryl propargyl ethers is often performed without a catalyst, computational studies can also provide insights into potential catalytic mechanisms. For example, the role of a catalyst could be to lower the activation energy of the rate-determining Claisen rearrangement or to influence the selectivity of the subsequent reaction steps. DFT calculations can model the interaction of a catalyst with the substrate and elucidate the modified reaction profile.

| Substrate | Difference in ΔG‡ between C2 and C6 Rearrangement (kcal/mol) | Favored Rearrangement Position |

|---|---|---|

| Aniline Analogue | 0.7 | C2 |

| Nitro-Containing Analogue | 1.9 | C2 |

Computational Approaches to Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or a particular chemical property. These models are invaluable in medicinal chemistry and materials science for designing new molecules with desired properties.

For a compound like this compound, QSAR studies would involve generating a dataset of structurally similar aniline derivatives and measuring their relevant activity. Computational chemistry is then used to calculate a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Statistical methods such as multiple linear regression (MLR), principal component regression (PCR), and partial least squares (PLS) are then employed to build a mathematical model that relates the calculated descriptors to the observed activity. nih.govresearchgate.net

A QSAR study on the lipophilicity of 81 aniline derivatives utilized quantum mechanical calculations to obtain optimized geometries and a comprehensive set of molecular descriptors. nih.gov A genetic algorithm was then used to select the most relevant descriptors, which included the Barysz matrix, hydrophilicity factor, Moriguchi octanol-water partition coefficient, electrophilicity, van der Waals volume, and lethal concentration. The resulting QSAR models showed a high correlation between the experimental and predicted lipophilicity values. nih.gov

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Topological | Barysz matrix (SEigZ) | Information about the molecular size and branching. |

| Physicochemical | Hydrophilicity factor (Hy) | The tendency of a molecule to dissolve in water. |

| Physicochemical | Moriguchi octanol-water partition coefficient (MLOGP) | A measure of the molecule's lipophilicity. |

| Electronic | Electrophilicity (ω/eV) | The ability of a molecule to accept electrons. |

| Steric | van der Waals volume (vWV) | The volume occupied by the molecule. |

Q & A

Basic Research Questions

Q. What spectroscopic and structural characterization methods are recommended for confirming the identity of 5-Fluoro-2-(prop-2-yn-1-yloxy)aniline?

- Methodological Answer : Utilize a combination of - and -NMR to verify the aromatic fluorine substituent and propargyl ether linkage. IR spectroscopy can confirm the presence of NH and C≡C stretching vibrations. High-resolution mass spectrometry (HRMS) is critical for molecular weight validation. For structural elucidation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended to resolve ambiguities in bond angles and torsional strain caused by the propargyl group .

Q. How can the amine group in this compound be protected during synthetic modifications?

- Methodological Answer : Acetylation with acetic anhydride or tert-butoxycarbonyl (Boc) protection using di-tert-butyl dicarbonate (BocO) are effective strategies. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining to confirm NH protection. Ensure compatibility with the propargyl ether group, which may require inert conditions (e.g., argon atmosphere) to prevent alkyne oxidation .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Prioritize skin and eye protection (gloves, goggles) due to potential irritation risks. Work in a fume hood to avoid inhalation of airborne particles. Store the compound in a cool, dry environment under nitrogen to prevent degradation. Monitor for methemoglobinemia symptoms during prolonged exposure, as aniline derivatives are known hematotoxicants .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the electron density of the propargyl group and predict regioselectivity in Huisgen 1,3-dipolar cycloadditions (click chemistry). Molecular docking studies (using AutoDock Vina) can further assess interactions with catalytic copper(I) centers .

Q. What strategies optimize the synthesis of this compound to minimize byproducts from competing O- vs. N-alkylation?

- Methodological Answer : Use a bulky base (e.g., NaH or KCO) in anhydrous DMF to favor O-alkylation of the hydroxyl precursor with propargyl bromide. Kinetic control at low temperatures (0–5°C) and stoichiometric excess of the propargylating agent (1.5–2.0 equiv) suppresses N-alkylation. Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How does the propargyloxy substituent influence the photostability of this compound under UV irradiation?

- Methodological Answer : Conduct accelerated photodegradation studies using a UV chamber (λ = 254–365 nm) and analyze degradation products via LC-MS. Compare with non-propargylated analogs (e.g., 5-fluoro-2-methoxyaniline) to isolate the substituent’s effect. The propargyl group may enhance stability due to conjugation with the aromatic ring, but alkyne oxidation to carbonyls is a potential pathway .

Q. What crystallographic challenges arise when resolving the structure of this compound, and how are they addressed?

- Methodological Answer : The propargyl group introduces disorder in crystal lattices due to rotational flexibility. Mitigate this by growing crystals at slow evaporation rates (e.g., dichloromethane/hexane mixtures) and refining anisotropic displacement parameters in SHELXL. Use PLATON to check for twinning and apply TWIN/BASF commands if necessary .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.